N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
This compound is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Molecular Structure Analysis
The pyrrolidine ring in the molecule is characterized by its stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
Anticancer and Anti-inflammatory Applications
Pyrazolopyrimidine derivatives have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents. For instance, a novel series of these compounds demonstrated cytotoxic activities against cancer cell lines, such as HCT-116 and MCF-7, highlighting their promise in cancer therapy. These derivatives also showed significant 5-lipoxygenase inhibition, suggesting potential anti-inflammatory applications (Rahmouni et al., 2016).
Antimicrobial Activity
Another study focused on the design and synthesis of thiazole-aminopiperidine hybrid analogues, revealing compounds with notable in vitro activity against Mycobacterium tuberculosis, an important finding given the global challenge of tuberculosis. These compounds exhibited promising antimicrobial properties, including inhibition of Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, indicating their potential in addressing drug-resistant bacterial infections (Jeankumar et al., 2013).
Antiviral Activity
Benzamide-based 5-aminopyrazoles and their fused heterocycles were synthesized, with some compounds showing significant activity against the H5N1 influenza virus. This suggests the potential of pyrazolopyrimidine derivatives in developing antiviral drugs, especially for strains of influenza that pose pandemic threats (Hebishy et al., 2020).
Enzymatic Activity Enhancement
Research into pyrazolopyrimidinyl keto-esters explored their potential in increasing the reactivity of enzymes, such as cellobiase. This indicates applications in biotechnology and pharmaceutical manufacturing, where enzyme catalysis plays a critical role (Abd & Awas, 2008).
Insecticidal Properties
Novel heterocycles incorporating a thiadiazole moiety were synthesized and assessed for their efficacy against the cotton leafworm, Spodoptera littoralis. This research opens up possibilities for developing new, more effective insecticides based on pyrazolopyrimidine derivatives, addressing the need for sustainable pest management strategies (Fadda et al., 2017).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is an enzyme known as Janus kinase 2 (JAK2) . JAK2 is found in some receptors on the surface of cells and is involved in the production and growth of blood cells .
Mode of Action
The compound works by blocking JAK2 . In certain conditions like myelofibrosis, JAK2 is overactivated . By inhibiting JAK2, the compound can help regulate the production and growth of blood cells .
Biochemical Pathways
The inhibition of JAK2 affects the JAK-STAT signaling pathway , which is involved in many cellular processes, including cell growth, differentiation, and immune response . By blocking JAK2, the compound can disrupt this pathway, potentially leading to a decrease in the production and growth of blood cells .
Result of Action
By blocking JAK2 and disrupting the JAK-STAT signaling pathway, the compound can help regulate the production and growth of blood cells . This can lead to a decrease in symptoms associated with conditions like myelofibrosis, where JAK2 is overactivated .
Properties
IUPAC Name |
N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c26-19(13-3-4-15-16(9-13)28-12-27-15)20-5-8-25-18-14(10-23-25)17(21-11-22-18)24-6-1-2-7-24/h3-4,9-11H,1-2,5-8,12H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTLTPZPVWIASU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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